2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
Overview
Description
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate is an organosilicon compound widely used in organic synthesis. It is known for its role as a precursor in aryne chemistry, particularly for generating benzyne intermediates under mild conditions. This compound is characterized by the presence of a trifluoromethanesulfonyl group and a trimethylsilyl group attached to a phenyl ring, which imparts unique reactivity and stability.
Mechanism of Action
Target of Action
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate is a chemical compound used in organic synthesis, particularly in aryne chemistry . Its primary target is the generation of benzyne, a highly reactive intermediate in organic chemistry .
Mode of Action
The compound acts as a precursor to benzyne . It interacts with its targets by undergoing a simple fluoride treatment at room temperature, which leads to the generation of benzyne .
Biochemical Pathways
The biochemical pathway involved in this process is the generation of benzyne from this compound . The downstream effects of this pathway are the reactions that benzyne can undergo, which include various coupling reactions and substitutions.
Result of Action
The result of the action of this compound is the generation of benzyne . This benzyne can then participate in further chemical reactions, serving as a key intermediate in the synthesis of various organic compounds.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of fluoride ions . The compound is typically used under mild conditions of simple fluoride treatment at room temperature . Its stability may be affected by moisture, as it reacts slowly with water .
Biochemical Analysis
Biochemical Properties
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly in the generation of benzyne intermediates . These intermediates can interact with various enzymes, proteins, and other biomolecules. For instance, the compound can be used to activate ketones and aldehydes in organic synthesis . The interactions between this compound and biomolecules are primarily based on its ability to form reactive intermediates that can participate in various chemical reactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the generation of benzyne intermediates . These intermediates can undergo various chemical reactions, including nucleophilic addition and cycloaddition reactions. The compound’s ability to generate benzyne under mild conditions is facilitated by simple fluoride treatment at room temperature . This mechanism allows this compound to participate in a wide range of organic synthesis reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be stable under inert gas conditions and should be stored in a cool, dark place to prevent degradation . Long-term effects on cellular function have not been extensively studied, but the compound’s stability suggests that it can be used reliably in various experimental setups.
Metabolic Pathways
This compound is involved in metabolic pathways that generate benzyne intermediates . These intermediates can participate in various chemical reactions, including nucleophilic addition and cycloaddition reactions. The compound’s interactions with enzymes and cofactors in these pathways are crucial for its role in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate typically involves the reaction of 2-(Trimethylsilyl)phenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction conditions include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Catalyst: Pyridine or triethylamine to neutralize the by-products
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 2-(Trimethylsilyl)phenol and trifluoromethanesulfonic anhydride
Reaction Vessel: Stainless steel reactors with temperature control
Purification: Distillation or recrystallization to achieve high purity
Chemical Reactions Analysis
Types of Reactions: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate undergoes various types of reactions, including:
Substitution Reactions: It acts as a triflation agent, introducing the trifluoromethanesulfonyl group onto various substrates.
Elimination Reactions: Under fluoride treatment, it generates benzyne intermediates.
Common Reagents and Conditions:
Fluoride Sources: Tetrabutylammonium fluoride or cesium fluoride
Solvents: Tetrahydrofuran or acetonitrile
Temperature: Room temperature to slightly elevated temperatures
Major Products:
Benzyne Intermediates: Generated under mild conditions, which can further react with nucleophiles or undergo cycloaddition reactions.
Scientific Research Applications
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: Used as a precursor for generating benzyne intermediates, which are crucial in the synthesis of complex aromatic compounds.
Material Science: Employed in the synthesis of silicon-based materials and nanomaterials.
Pharmaceuticals: Utilized in the synthesis of bioactive molecules and drug intermediates.
Catalysis: Acts as a catalyst in various organic transformations, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
- 2-(Trimethylsilyl)phenyl trifluoroacetate
- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonamide
Comparison:
- Reactivity: this compound is more reactive in generating benzyne intermediates compared to its trifluoroacetate and trifluoromethanesulfonamide counterparts.
- Stability: The presence of the trifluoromethanesulfonyl group provides higher stability and reactivity, making it a preferred choice in organic synthesis.
- Applications: While all these compounds are used in organic synthesis, this compound is particularly favored for its efficiency in generating reactive intermediates under mild conditions.
This detailed overview should provide a comprehensive understanding of this compound, its preparation methods, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2-trimethylsilylphenyl) trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O3SSi/c1-18(2,3)9-7-5-4-6-8(9)16-17(14,15)10(11,12)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHPFCIWRHJDCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391985 | |
Record name | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88284-48-4 | |
Record name | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate a desirable benzyne precursor?
A1: Traditional methods for generating benzyne often require harsh conditions or specialized equipment. This compound offers a milder and more controlled approach. [, ] Upon treatment with a fluoride source, like cesium fluoride, the trimethylsilyl group is readily cleaved, leading to the formation of o-benzyne. [, , , ] This in situ generation allows for greater control over the reactivity of this highly reactive intermediate.
Q2: Are there any improvements in the synthesis of this compound?
A2: Yes, researchers have made significant strides in optimizing its synthesis. Older methods often involved lengthy reaction times and the use of potentially hazardous organolithium reagents. [, ] Recent advances have led to a more efficient and safer protocol starting from 2-chlorophenol, which significantly reduces the overall reaction time and eliminates the need for organolithium reagents. [] Another approach utilizes phenol as a starting material, resulting in a gram-scale preparation with a good overall yield. []
Q3: What are some examples of using this compound in organic synthesis?
A3: The applications are quite diverse:
- Synthesis of Heterocycles: It acts as a building block for constructing various heterocyclic compounds. For example, it enables the synthesis of 4-phenoxyquinazoline, 2-phenoxyquinoxaline, and 2-phenoxypyridine derivatives by reacting with corresponding lactam precursors. []
- Palladium-Catalyzed Cross-Coupling: In the presence of a palladium catalyst, it participates in three-component cross-coupling reactions with benzylic/allylic bromides and 1,1-bis[(pinacolato)boryl]methane, yielding valuable benzyl boronate derivatives. []
- Cycloaddition Reactions: It undergoes cycloadditions with various dienes. For instance, it reacts with 6-styryl-1,2-oxathiine 2,2-dioxides to form substituted naphthalenes, although in moderate yields. []
- Stevens Rearrangement: This reagent is crucial in benzyne-induced Stevens rearrangements. This reaction was successfully applied to synthesize alkyl-substituted [2.2]paracyclophane-1,9-dienes from corresponding dithia[3.3]paracyclophanes. []
Q4: Beyond the provided research, what other applications of this compound and benzyne chemistry can you envision?
A4: Given the versatility of o-benzyne, the potential applications extend to various areas of organic synthesis.
Q5: Are there any limitations to using this compound?
A5: While a potent reagent, there are some limitations:
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